molecular formula C15H11ClFN3O2 B14929672 N-(2-chlorophenyl)-2-[(2E)-2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide

N-(2-chlorophenyl)-2-[(2E)-2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide

Cat. No.: B14929672
M. Wt: 319.72 g/mol
InChI Key: XZUANSQKUCQDIO-GIJQJNRQSA-N
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Description

“N-(2-chlorophenyl)-2-[(2E)-2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide” is a synthetic organic compound that features a chlorophenyl group, a fluorobenzylidene moiety, and a hydrazino group attached to an oxoacetamide backbone. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-chlorophenyl)-2-[(2E)-2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide” typically involves the following steps:

    Formation of the hydrazone: Reacting 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Acylation: The hydrazone is then acylated with 2-chlorophenyl isocyanate to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

  • Using solvents like ethanol or methanol.
  • Controlling the temperature and pH of the reaction mixture.
  • Employing catalysts to speed up the reaction.

Chemical Reactions Analysis

Types of Reactions

“N-(2-chlorophenyl)-2-[(2E)-2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the hydrazone or oxoacetamide groups.

    Substitution: The chlorophenyl and fluorobenzylidene groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce an amine derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(2-chlorophenyl)-2-[(2E)-2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate their activity.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-2-oxoacetamide: Lacks the hydrazino and fluorobenzylidene groups.

    N-(4-fluorophenyl)-2-oxoacetamide: Lacks the chlorophenyl and hydrazino groups.

    N-(2-chlorophenyl)-2-hydrazino-2-oxoacetamide: Lacks the fluorobenzylidene group.

Uniqueness

“N-(2-chlorophenyl)-2-[(2E)-2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide” is unique due to the presence of both the chlorophenyl and fluorobenzylidene groups, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

N-(2-chlorophenyl)-2-[(2E)-2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Hydrazone : The reaction between 4-fluorobenzaldehyde and hydrazine hydrate forms a hydrazone intermediate.
  • Condensation Reaction : This intermediate undergoes condensation with 2-chloroacetyl chloride to yield the desired compound.
  • Purification : The final product is purified through recrystallization or chromatography.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that hydrazones can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression, such as Aurora B kinase. Molecular docking studies suggest that it may effectively bind to the active site of these enzymes, thereby inhibiting their function .

The proposed mechanism of action for this compound includes:

  • Enzyme Interaction : The compound likely interacts with target enzymes or receptors, altering their activity and leading to downstream effects on cellular signaling pathways.
  • Cell Cycle Modulation : By interfering with critical phases of the cell cycle, it may induce apoptosis in cancer cells .

Case Study 1: Anticancer Activity

In a study assessing various hydrazone derivatives, this compound demonstrated potent cytotoxicity against several cancer cell lines, including breast and lung cancer models. The IC50 values were significantly lower than those of standard chemotherapeutics, indicating enhanced efficacy .

Case Study 2: Molecular Docking Studies

Molecular docking simulations revealed that this compound fits well within the binding site of Aurora B kinase, suggesting a strong potential for inhibition. The binding affinity was quantified using scoring functions that predict the likelihood of successful binding interactions .

Data Table: Biological Activity Summary

Biological ActivityDescriptionReference
Anticancer Activity Induces apoptosis in cancer cell lines
Enzyme Inhibition Inhibits Aurora B kinase
Cytotoxicity IC50 Values Lower than standard therapies

Properties

Molecular Formula

C15H11ClFN3O2

Molecular Weight

319.72 g/mol

IUPAC Name

N-(2-chlorophenyl)-N'-[(E)-(4-fluorophenyl)methylideneamino]oxamide

InChI

InChI=1S/C15H11ClFN3O2/c16-12-3-1-2-4-13(12)19-14(21)15(22)20-18-9-10-5-7-11(17)8-6-10/h1-9H,(H,19,21)(H,20,22)/b18-9+

InChI Key

XZUANSQKUCQDIO-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)F)Cl

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)F)Cl

Origin of Product

United States

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